molecular formula C19H26N2O7 B13855628 Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide

Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide

Cat. No.: B13855628
M. Wt: 394.4 g/mol
InChI Key: CJEWBCBXNUGMNH-FQBWVUSXSA-N
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Description

Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide is a chemical compound that serves as an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt. This compound is a glucuronide derivative of Melatonin, a hormone that plays a crucial role in regulating circadian rhythms and acts as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide involves multiple steps. The starting material is typically Melatonin, which undergoes a series of chemical reactions to introduce the glucuronide moiety. The reaction conditions often involve the use of solvents like methanol, ethanol, water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in bulk quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted glucuronides.

Scientific Research Applications

Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other glucuronide derivatives.

    Biology: The compound is studied for its role in biological processes, particularly in relation to melatonin metabolism.

    Medicine: Research focuses on its potential therapeutic applications, including its antioxidant properties and its role in regulating circadian rhythms.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide involves its interaction with melatonin receptors. The compound acts as an agonist at the MT1 and MT2 receptors, similar to melatonin. This interaction helps regulate circadian rhythms and provides antioxidant protection. The molecular targets include various enzymes and receptors involved in melatonin metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxymelatonin: A naturally occurring metabolite of melatonin with similar antioxidant and neuroprotective properties.

    N-Acetylserotonin: Another melatonin derivative that acts as a precursor to melatonin and has similar biological activities.

Uniqueness

Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide is unique due to its specific glucuronide moiety, which enhances its solubility and bioavailability. This makes it a valuable intermediate in the synthesis of other melatonin derivatives and glucuronide compounds.

Properties

Molecular Formula

C19H26N2O7

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-[5-methoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]ethyl]acetamide

InChI

InChI=1S/C19H26N2O7/c1-10(23)20-6-5-11-8-21(14-4-3-12(27-2)7-13(11)14)19-18(26)17(25)16(24)15(9-22)28-19/h3-4,7-8,15-19,22,24-26H,5-6,9H2,1-2H3,(H,20,23)/t15-,16-,17+,18-,19+/m1/s1

InChI Key

CJEWBCBXNUGMNH-FQBWVUSXSA-N

Isomeric SMILES

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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